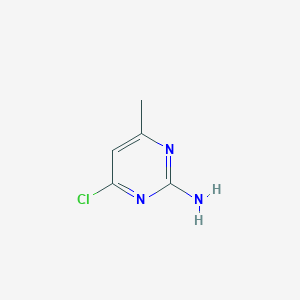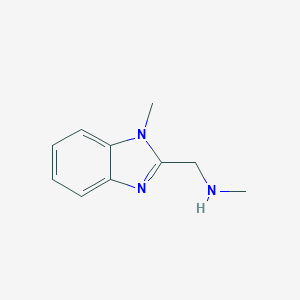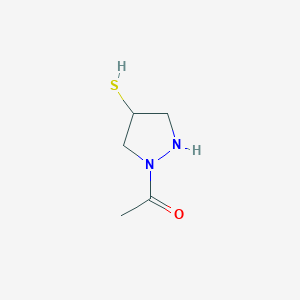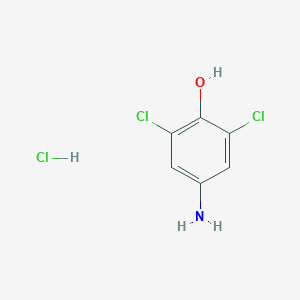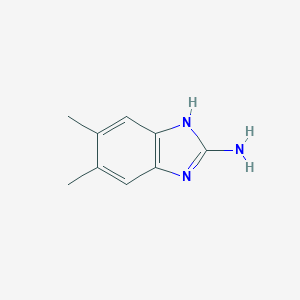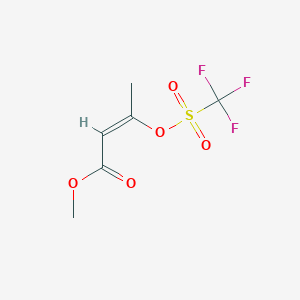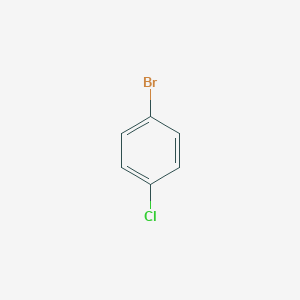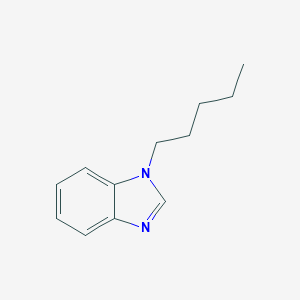
1-Pentylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentylbenzimidazole, also known as PBZI, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white, crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. PBZI has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of 1-Pentylbenzimidazole is not fully understood. However, studies have suggested that 1-Pentylbenzimidazole may exert its biological activities through different pathways, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-Pentylbenzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
1-Pentylbenzimidazole has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. Studies have reported that 1-Pentylbenzimidazole can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-Pentylbenzimidazole has also been shown to reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in animal models of inflammation. Additionally, 1-Pentylbenzimidazole has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Pentylbenzimidazole has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and its purity can be improved using different purification techniques. 1-Pentylbenzimidazole is also stable under different conditions, making it suitable for different types of experiments. However, 1-Pentylbenzimidazole has some limitations as well. It can be toxic at high concentrations, and its solubility in water is limited, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1-Pentylbenzimidazole. One area of interest is the development of 1-Pentylbenzimidazole derivatives with improved bioactivity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-Pentylbenzimidazole. Furthermore, 1-Pentylbenzimidazole can be used as a building block for the synthesis of various organic materials, and further research in this area may lead to the development of new materials with unique properties. Finally, the potential use of 1-Pentylbenzimidazole as a fluorescent probe for imaging and sensing applications is an area of active research.
Métodos De Síntesis
1-Pentylbenzimidazole can be synthesized using different methods, including the condensation reaction between 1,2-phenylenediamine and pentan-1-ol in the presence of a catalyst like sulfuric acid. Another method involves the reaction between 1,2-phenylenediamine and 1-bromopentane in the presence of a base like potassium carbonate. The yield and purity of 1-Pentylbenzimidazole can be improved by using different purification techniques like recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-Pentylbenzimidazole has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that 1-Pentylbenzimidazole exhibits significant anti-cancer, anti-inflammatory, and anti-microbial activities. 1-Pentylbenzimidazole has also been investigated for its potential use as a fluorescent probe for imaging and sensing applications. Additionally, 1-Pentylbenzimidazole has been used as a building block for the synthesis of various organic materials like polymers and dendrimers.
Propiedades
Número CAS |
126401-68-1 |
|---|---|
Nombre del producto |
1-Pentylbenzimidazole |
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-pentylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-2-3-6-9-14-10-13-11-7-4-5-8-12(11)14/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Clave InChI |
LCTJVCKLBZGNTC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=NC2=CC=CC=C21 |
SMILES canónico |
CCCCCN1C=NC2=CC=CC=C21 |
Sinónimos |
1H-Benzimidazole,1-pentyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



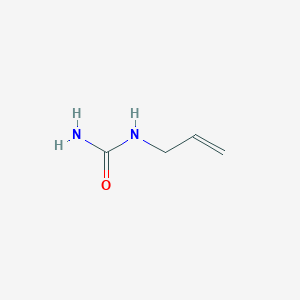
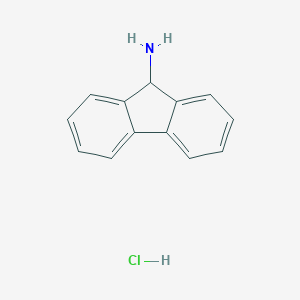
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
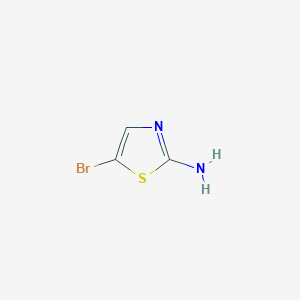
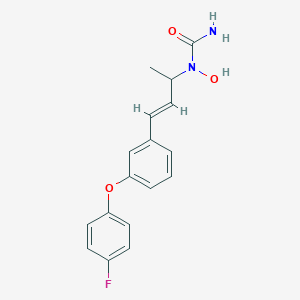
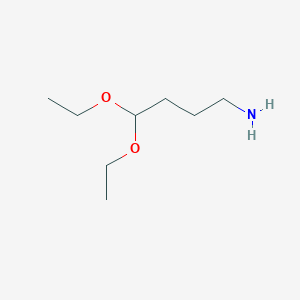
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
